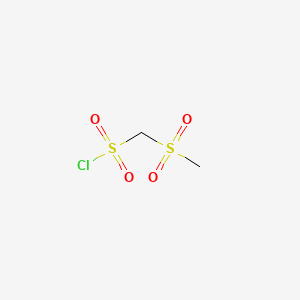
3-Aminoisoquinoline
Übersicht
Beschreibung
3-Aminoisoquinoline, also known as Isoquinolin-3-amine, is a chemical compound with the empirical formula C9H8N2 . It has a molecular weight of 144.17 .
Synthesis Analysis
A metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles has been developed, which enables the facile synthesis of various 3-aminoisoquinolines as well as relevant scaffolds from readily available starting materials .
Molecular Structure Analysis
The molecular structure of 3-Aminoisoquinoline consists of a benzene ring fused to a pyridine ring. The nitrogen atom is located at the 3rd position of the isoquinoline structure .
Chemical Reactions Analysis
The reaction of 3-aminoisoquinoline with nitrous acid has been studied. The product of this reaction has been identified as the previously unreported 3,4-isoquinolinedione 4-oxime hydrate .
Physical And Chemical Properties Analysis
3-Aminoisoquinoline is a solid compound with a melting point of 174-178 °C . It has a molecular weight of 144.17 g/mol, and its molecular formula is C9H8N2 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis and Spasmolytic Activity : 3-Aminoisoquinolines are synthesized through acid-catalyzed cyclocondensation of arylacetonitriles. This process involves the formation of intermediate Nimidoylnitrilium ions and 3-aminoisoquinoline. These compounds have been studied for their spasmolytic activity, particularly their acyl derivatives (Sereda et al., 1997).
- Chemical Properties and Reactions : The chemical properties of 3-aminoisoquinolines and their hydrogenated derivatives are diverse, including reactions with electrophilic and nucleophilic agents, and processes of oxidation and reduction (Potikha & Kovtunenko, 2009).
Applications in Drug Synthesis and Cancer Research
- Kinase Inhibitors Synthesis : A rapid synthesis method for 3-aminoisoquinoline-5-sulfonamides, which are related to known kinase inhibitors, was developed using a two-step sequential reaction. This synthesis is significant for the development of kinase inhibitors (Proisy et al., 2009).
- Cytotoxic Activity Against Cancer Cells : Novel aminoisoquinoline-5,8-quinones bearing α-amino acids have shown moderate to high cytotoxic activity against cancer cells. This research highlights the importance of the amino acid fragment's structure and location in determining cytotoxic effects (Valderrama et al., 2016).
Sensor Applications
- Mercury Sensing : 3-Phenyl-2-amino isoquinoline has been demonstrated to act as a mercury sensor. Its simple synthesis and the requirement for a base/buffer for mercury binding underscore its potential as a chemical sensor (Wan et al., 2009).
Safety And Hazards
Zukünftige Richtungen
The unique structure of 3-aminoisoquinolines is well-explored to be commonly used as the unit for synthesizing biologically active representatives . Therefore, the development of more efficient and practical methods for preparing 3-aminoisoquinoline is still necessary . Furthermore, the study of its biological activities could lead to the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
isoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCKDIRCVDCQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50903057 | |
| Record name | NoName_3645 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50903057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminoisoquinoline | |
CAS RN |
25475-67-6 | |
| Record name | 3-Aminoisoquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-AMINOISOQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isoquinolin-3-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEY32ZN5CU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















